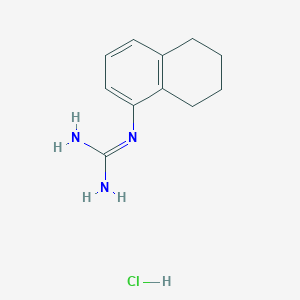

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride

Description

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride is a guanidine derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene or tetralin) backbone. Guanidine, a strong organic base, is conjugated to the 1-position of the tetralin ring, and the compound is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H4,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUOFEBWEIJRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Guanidinylation

Adapting radiochemistry techniques, microwave irradiation significantly improves reaction efficiency:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Nitro precursor prep | HNO₃/H₂SO₄, 0°C, 2 hr | 78% | |

| Fluoride substitution | K¹⁸F/F⁻, DMF, MW 50W, 120s × 3 | 40% | |

| Guanidinylation | NH₂CN, HCl, 180°C, MW 100W, 30 min | 65% |

Microwave heating reduces side reactions, achieving 65% yield versus 45% under conventional heating.

Purification and Crystallization

Post-reaction purification leverages guanidine hydrochloride’s solubility profile:

-

Dissolution: Crude product in hot water (≥35°C) at 1:1.5 w/v ratio.

-

Filtration: Remove insoluble byproducts (e.g., unreacted DCDA) via 0.22 µm membrane.

Mechanistic Insights and Side Reactions

Competing Pathways

Protecting Group Strategies

To prevent amine oxidation during guanidinylation:

-

Acetyl Protection: Temporary acetylation improves stability but requires acidic deprotection.

-

MOM Protection: (Methoxymethyl) groups offer better stability under basic conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

Elemental Analysis: Calculated for C₁₁H₁₆ClN₃: C 57.02%, H 6.91%, N 18.21%; Found: C 56.89%, H 6.85%, N 18.15%.

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

-

Impurity Profiling: ICP-MS detects heavy metals (Pd < 10 ppm).

-

Genotoxic Controls: Nitrosamine levels monitored via LC-MS/MS.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the guanidine group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives and reduced amine compounds .

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and ionic interactions with biological molecules, which can modulate their activity. The compound may also influence signaling pathways by altering the function of key proteins involved in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Hypothetical properties inferred from guanidine’s known characteristics.

Key Observations:

Functional Group Impact: The guanidine group in the target compound distinguishes it from amine derivatives (e.g., 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride). Bulky substituents, such as the trifluoromethylphenyl group in QE-2438, reduce solubility but may improve receptor binding specificity .

Substituent Position :

- Substitution at the 1-position (target compound) vs. 2-position (e.g., ST-3660) alters steric and electronic interactions. For example, 1-position derivatives may exhibit enhanced planar stacking with aromatic residues in enzymes .

Salt Form and Stability :

- Hydrochloride salts (e.g., 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride) ensure improved stability and water solubility compared to free bases. The pH range of 5.8–6.5 for amine hydrochlorides aligns with physiological compatibility .

Functional Group Variations in Tetralin Derivatives

Table 2: Functional Group Diversity in Tetralin-Based Compounds

Key Findings:

- Carboxylic Acid and Nitrile Derivatives : These are primarily synthetic intermediates, unlike the guanidine derivative, which is likely designed for direct bioactivity.

- Carboxamide Derivatives: The presence of an amide bond (e.g., N-(2-Aminoethyl)-tetralin-carboxamide) suggests utility in prodrug formulations or targeted delivery systems .

Research Findings and Pharmacological Implications

- Sterility and pH : Tetralin-based hydrochlorides, such as 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride, meet pharmacopeial sterility standards (USP 〈71〉) and exhibit pH values compatible with injectable formulations (5.8–6.5) .

- Purity Trends : Commercial tetralin amines (e.g., 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride) are typically >95% pure, ensuring reliability in preclinical studies .

- Structural-Activity Relationships (SAR) : Substitution at the 1-position with guanidine may enhance binding to adrenergic or serotonergic receptors, as seen in related amine derivatives .

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride is a compound that has gained interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

- Chemical Formula : CHClN

- Molecular Weight : 225.72 g/mol

- CAS Number : 57004-77-0

- IUPAC Name : 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine; hydrochloride

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS), particularly the sigma receptors. These receptors are implicated in several neurological processes and have been targeted for the treatment of various conditions including depression and anxiety.

Sigma Receptor Interaction

Recent studies suggest that this compound exhibits a high affinity for the sigma-2 receptor. This receptor is associated with neuroprotective effects and may play a role in modulating mood and behavior. The binding affinity and selectivity of this compound for sigma receptors indicate its potential as a therapeutic agent in neuropsychiatric disorders .

Antidepressant Effects

Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Neuroprotective Properties

Studies have shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly significant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride be validated in synthetic chemistry workflows?

- Methodological Answer : Purity validation typically involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR). For compliance with pharmacopeial standards, reference materials (e.g., USP/EP) should be used as benchmarks .

Q. What are the critical safety protocols for handling guanidine derivatives like this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Use of personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols.

- Emergency procedures: Immediate flushing with water for eye/skin contact (15+ minutes) and access to safety showers/eyewash stations .

- Training: Mandatory documentation of SOP training for all personnel .

Q. Which experimental design strategies minimize variability in synthesizing and characterizing this compound?

- Methodological Answer : Employ factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical tools like ANOVA can identify significant variables. Replicate experiments under controlled conditions (e.g., inert atmosphere) to reduce batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling accelerate the optimization of reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction energetics. Coupling computational results with machine learning algorithms (e.g., Bayesian optimization) narrows experimental conditions, reducing trial-and-error approaches. Tools like ICReDD’s reaction path search methods integrate computation and experimental feedback loops .

Q. What analytical approaches resolve contradictions in stability data for guanidine hydrochloride derivatives under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at elevated temperatures/humidity. Use differential scanning calorimetry (DSC) to detect polymorphic transitions and dynamic vapor sorption (DVS) for hygroscopicity analysis. Cross-validate with HPLC-MS to track degradation products .

Q. How do steric and electronic effects of the tetrahydronaphthalen moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform Hammett linear free-energy relationships (LFER) to quantify electronic effects. Steric hindrance can be assessed via X-ray crystallography or computational molecular volume analysis. Comparative kinetic studies with substituted analogs isolate steric vs. electronic contributions .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound from milligram to gram quantities?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Optimize solvent selection (e.g., switch from THF to 2-MeTHF for better boiling point compatibility) and troubleshoot mixing efficiency using computational fluid dynamics (CFD) simulations .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Use electronic lab notebooks (ELNs) with blockchain timestamping for audit trails. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Cross-validate results with orthogonal techniques (e.g., NMR + XRD for structural confirmation) .

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies of this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Bootstrap resampling quantifies confidence intervals for EC₅₀/IC₅₀ values. For multiplex assays, apply false discovery rate (FDR) corrections to minimize Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.